Ph-4PACz

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

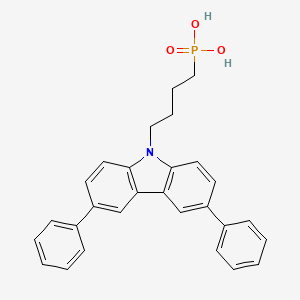

Structure

3D Structure

Properties

Molecular Formula |

C28H26NO3P |

|---|---|

Molecular Weight |

455.5 g/mol |

IUPAC Name |

4-(3,6-diphenylcarbazol-9-yl)butylphosphonic acid |

InChI |

InChI=1S/C28H26NO3P/c30-33(31,32)18-8-7-17-29-27-15-13-23(21-9-3-1-4-10-21)19-25(27)26-20-24(14-16-28(26)29)22-11-5-2-6-12-22/h1-6,9-16,19-20H,7-8,17-18H2,(H2,30,31,32) |

InChI Key |

JUZXTPFZIJMYBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)CCCCP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Ph-4PACz: A Comprehensive Technical Guide for Advanced Photovoltaic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical compound Ph-4PACz, formally known as (4-(3,6-Diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid. This compound is a self-assembling monolayer (SAM) material that has garnered significant attention as a highly efficient hole transport layer (HTL) in inverted perovskite solar cells (PSCs). Its unique molecular design, featuring a bulky 3,6-diphenyl-9H-carbazole core and a phosphonic acid anchoring group, facilitates the formation of a robust and uniform monolayer at the electrode interface. This guide details the chemical structure, synthesis, and key physicochemical properties of this compound. Furthermore, it elucidates its mechanism of action in enhancing the performance and stability of perovskite solar cells through optimized charge extraction and transport. Detailed experimental protocols for its synthesis and device fabrication are provided, alongside a summary of its performance metrics in tabular format for comparative analysis.

Chemical Structure and Physicochemical Properties

This compound is an organic compound with the chemical formula C₂₈H₂₆NO₃P and a molecular weight of 455.48 g/mol [1]. Its structure is characterized by a central 9H-carbazole ring substituted with two phenyl groups at the 3 and 6 positions. A butylphosphonic acid chain is attached to the nitrogen atom of the carbazole (B46965) ring. This phosphonic acid group serves as an effective anchor to metal oxide surfaces, such as indium tin oxide (ITO), which is commonly used as the transparent conductive electrode in solar cells. The bulky diphenyl-carbazole head group promotes the formation of a uniform self-assembled monolayer, preventing molecular aggregation and ensuring efficient charge transport.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (4-(3,6-Diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid | [1] |

| CAS Number | 2814500-04-2 | [1] |

| Molecular Formula | C₂₈H₂₆NO₃P | [1] |

| Molecular Weight | 455.48 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Dipole Moment | 2.32 D | [1] |

| HOMO Level | Deepened compared to Me-4PACz | [2] |

| Fermi Level | Deepened compared to Me-4PACz | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be logically divided into two key stages: the synthesis of the 3,6-diphenyl-9H-carbazole core and the subsequent attachment of the butylphosphonic acid side chain.

Synthesis of 3,6-Diphenyl-9H-carbazole

The core structure is synthesized via a Suzuki cross-coupling reaction.

Experimental Protocol:

-

Reaction Setup: To a dried reaction flask, add 3,6-dibromo-9H-carbazole, 2.2 equivalents of phenylboronic acid, and 0.04 equivalents of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).

-

Solvent and Base: Add a suitable solvent such as a mixture of toluene (B28343) and a 2M aqueous solution of a base like sodium carbonate.

-

Reaction Conditions: Purge the mixture with an inert gas (e.g., nitrogen or argon) and heat it to 80-90 °C with vigorous stirring for 8-12 hours.

-

Work-up and Purification: After cooling to room temperature, separate the organic layer. Wash the organic phase with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield 3,6-diphenyl-9H-carbazole.

Synthesis of (4-(3,6-Diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid (this compound)

This stage involves a three-step sequence: N-alkylation, Arbuzov reaction, and hydrolysis.

Experimental Protocol:

-

N-Alkylation:

-

Dissolve 3,6-diphenyl-9H-carbazole in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C and stir for 30 minutes.

-

Add an excess of 1,4-dibromobutane (B41627) and allow the reaction to warm to room temperature, stirring overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting 9-(4-bromobutyl)-3,6-diphenyl-9H-carbazole by column chromatography.

-

-

Arbuzov Reaction:

-

Heat a mixture of 9-(4-bromobutyl)-3,6-diphenyl-9H-carbazole and an excess of triethyl phosphite (B83602) at 150-160 °C under an inert atmosphere for several hours[3][4][5].

-

After the reaction is complete, remove the excess triethyl phosphite under vacuum to obtain the crude diethyl (4-(3,6-diphenyl-9H-carbazol-9-yl)butyl)phosphonate, which can be used in the next step without further purification.

-

-

Hydrolysis:

-

Dissolve the crude diethyl phosphonate (B1237965) in a suitable solvent like dichloromethane (B109758) (DCM).

-

Add an excess of bromotrimethylsilane (B50905) (TMSBr) and stir the mixture at room temperature overnight.

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Remove the solvents under reduced pressure. The resulting solid is washed with a non-polar solvent (e.g., hexane) and dried under vacuum to yield the final product, this compound.

-

Application in Perovskite Solar Cells

This compound serves as a hole transport layer (HTL) in inverted (p-i-n) perovskite solar cells. It is typically deposited from a dilute solution (e.g., 0.1 mM in methanol) onto the transparent conductive oxide (TCO) electrode (e.g., ITO) via spin-coating[2]. The phosphonic acid group strongly binds to the TCO surface, forming a self-assembled monolayer.

Hole Transport Mechanism

The primary function of the this compound layer is to facilitate the efficient extraction of photogenerated holes from the perovskite absorber layer and their transport to the anode, while simultaneously blocking electrons. This process is governed by the energy level alignment between the different layers of the solar cell. The electron-withdrawing nature of the phenyl groups in this compound deepens its Highest Occupied Molecular Orbital (HOMO) and Fermi level compared to its methylated counterpart, Me-4PACz[2]. This tailored energy alignment with the valence band of the perovskite material minimizes the energy barrier for hole extraction, leading to improved device performance.

References

The Enduring Significance of the Ph-4PACz Dipole Moment in Advanced Organic Electronics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The molecular dipole moment of (4-(3,6-diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid, commonly known as Ph-4PACz, is a critical parameter that dictates its functionality and efficacy as a hole-transporting material in a variety of optoelectronic devices. This technical guide provides a comprehensive overview of the dipole moment of this compound, its measurement, and its profound implications for device performance, particularly in the realm of perovskite solar cells.

Quantitative Data Summary

The dipole moment of this compound has been a subject of significant interest due to its direct correlation with the performance of organic electronic devices. The data presented below summarizes the key quantitative parameters of this compound and a closely related reference molecule, Me-4PACz.

| Molecule | Chemical Formula | Molecular Weight ( g/mol ) | Dipole Moment (D) | Method of Determination |

| This compound | C₂₈H₂₆NO₃P | 455.48 | 2.32[1][2][3] | Computational (likely DFT) |

| Me-4PACz | C₁₈H₂₂NO₃P | 331.34 | 1.44[3] | Computational (likely DFT) |

The Crucial Role of the Dipole Moment in Device Physics

The significantly larger dipole moment of this compound compared to its methylated counterpart, Me-4PACz, is a direct consequence of the introduction of two phenyl rings onto the carbazole (B46965) core.[3] This structural modification has profound implications for the electronic properties of the material and the overall performance of devices incorporating it.

A large molecular dipole moment is instrumental in modifying the work function of the underlying substrate, such as indium tin oxide (ITO). This modulation of the work function leads to a more favorable energy level alignment between the hole transport layer (HTL) and the active perovskite layer.[2] The improved band alignment minimizes the energy loss at this critical interface, which in turn leads to a higher open-circuit voltage (Voc), a key metric for solar cell efficiency.[1][2] For instance, devices utilizing this compound have demonstrated an impressive open-circuit voltage as high as 1.2 V in 1.55 eV perovskite solar cells.[1][2]

Furthermore, the high polarity of this compound contributes to the formation of a uniform and conformal self-assembled monolayer (SAM) on the substrate. This amorphous nature, in contrast to the more crystalline Me-4PACz, helps in reducing intermolecular interactions and enhancing steric hindrance.[1][2] The result is a smoother interface with the perovskite layer, which promotes efficient charge extraction and reduces non-radiative recombination, ultimately boosting the power conversion efficiency (PCE) of the solar cell.[1][2] Large-area devices based on this compound have achieved a remarkable PCE of 24.61%.[1][2]

dot

References

An In-depth Technical Guide on the HOMO and Fermi Level of Ph-4PACz

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Fermi level of the self-assembled monolayer (SAM) material Ph-4PACz, a compound of significant interest in the field of organic electronics, particularly for its application as a hole transport layer (HTL) in high-efficiency inverted perovskite solar cells.

Introduction to this compound

This compound, with the chemical name (4-(3,6-diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid, is a carbazole-based organic molecule designed for forming self-assembled monolayers. Its molecular structure, featuring a rotatory phenyl group, is intended to increase steric hindrance and reduce intermolecular interactions, leading to an amorphous film morphology. The presence of electron-withdrawing phenyl groups lowers the electron density of the carbazole (B46965) core, which in turn deepens the HOMO and Fermi energy levels of this compound.[1] This property is crucial for optimizing the energy band alignment at the interface with the perovskite active layer, thereby minimizing energy loss and enhancing device performance.[1]

Quantitative Data: HOMO and Fermi Level of this compound

The energy levels of this compound have been characterized using various experimental techniques. The following table summarizes the reported values for its HOMO level. The Fermi level of a thin film of this compound, when used as an HTL on a conductive substrate like indium tin oxide (ITO), is influenced by the work function of the substrate and the dipole moment of the SAM.

| Parameter | Experimental Value (eV) | Measurement Technique | Reference |

| HOMO Level | -5.52 | Ultraviolet Photoelectron Spectroscopy (UPS) | [2] |

| HOMO Level | -5.32 | Cyclic Voltammetry (CV) | [2] |

Note: The Fermi level in a doped or interfaced semiconductor is a complex property. For an intrinsic organic semiconductor, the Fermi level typically lies in the middle of the HOMO-LUMO gap. However, when this compound forms a SAM on a substrate like ITO, its Fermi level will align with the work function of the substrate, influenced by the interface dipole.

Experimental Protocols

The determination of the HOMO and Fermi levels of organic semiconductors like this compound relies on sophisticated surface science and electrochemical techniques. Below are detailed methodologies for the key experiments cited.

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a powerful surface-sensitive technique used to probe the electronic structure of materials by measuring the kinetic energy of photoelectrons emitted upon irradiation with ultraviolet photons.[3] It is particularly effective for determining the HOMO level and work function of organic semiconductor films.[4][5]

Methodology:

-

Sample Preparation: A thin film of this compound is deposited on a conductive substrate (e.g., indium tin oxide-coated glass or a metal foil like gold or silver) via solution processing, such as spin-coating a dilute solution (e.g., 0.1 mM in methanol) followed by rinsing to remove unanchored molecules.[1][2] The prepared sample is then transferred into an ultra-high vacuum (UHV) chamber (base pressure < 1 x 10⁻⁹ mbar) to ensure a clean surface and prevent contamination.[6]

-

Instrumentation: The UPS system consists of a UV photon source, typically a helium discharge lamp emitting He I radiation (21.22 eV), an electron energy analyzer, and a detector.[3][6]

-

Measurement:

-

The sample is irradiated with He I photons, causing the emission of valence electrons.

-

The kinetic energy of the emitted photoelectrons is measured by the electron energy analyzer.

-

A negative bias (e.g., -8 V) is applied to the sample to distinguish the secondary electron cutoff (SEC) from the analyzer's response.[6]

-

-

Data Analysis:

-

Work Function (Φ): The work function is determined from the secondary electron cutoff (SEC) region of the UPS spectrum using the equation: Φ = hν - (E_F - E_SEC), where hν is the photon energy, E_F is the Fermi level, and E_SEC is the kinetic energy at the SEC.

-

HOMO Level: The HOMO level relative to the Fermi level is determined by linearly extrapolating the leading edge of the highest energy peak in the valence band region to the baseline.[4][6] The absolute HOMO energy is then calculated as: E_HOMO = - (Φ + E_onset), where E_onset is the energy difference between the Fermi level and the HOMO onset.

-

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.

Methodology:

-

Sample Preparation: For soluble compounds, a dilute solution (e.g., 1 mM) is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile). For thin films, the this compound layer is deposited on a working electrode (e.g., platinum, glassy carbon, or ITO).[7][8]

-

Instrumentation: A standard three-electrode electrochemical cell is used, consisting of a working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode).[9]

-

Measurement:

-

The potential of the working electrode is swept linearly with time between two vertex potentials.

-

The current response of the system is measured as a function of the applied potential.

-

The measurement is often calibrated using an internal or external standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.

-

-

Data Analysis:

-

The onset of the first oxidation peak (E_ox) and the first reduction peak (E_red) are determined from the voltammogram.

-

The HOMO and LUMO energy levels are then estimated using empirical formulas relative to the vacuum level, often referenced to the Fc/Fc⁺ couple:

-

E_HOMO (eV) = - [E_ox (vs Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = - [E_red (vs Fc/Fc⁺) + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ reference electrode relative to the vacuum level, though this value can vary slightly in the literature.)

-

-

Inverse Photoemission Spectroscopy (IPES)

IPES is a technique complementary to UPS that probes the unoccupied electronic states of a material, making it suitable for determining the LUMO level.[10][11][12]

Methodology:

-

Sample Preparation: Similar to UPS, a thin film of this compound is prepared on a conductive substrate in a UHV environment.

-

Instrumentation: An IPES setup includes a low-energy electron source (electron gun) and a photon detector.[10][11] The detector is typically a band-pass photon counter (e.g., a Geiger-Müller tube) that detects photons at a fixed energy (isochromat mode).[11][13]

-

Measurement:

-

A monoenergetic beam of electrons is directed at the sample surface.

-

When these electrons transition into unoccupied states of the material, photons are emitted.[10]

-

The photon detector counts the number of emitted photons at a specific energy as the kinetic energy of the incident electrons is scanned.[11]

-

-

Data Analysis:

-

The resulting spectrum shows the density of unoccupied states above the Fermi level.

-

The LUMO level is determined from the onset of the first peak above the Fermi level in the IPES spectrum.

-

Visualizations

Energy Level Diagram in an Inverted Perovskite Solar Cell

The following diagram illustrates the typical energy level alignment in an inverted (p-i-n) perovskite solar cell where this compound is used as the hole transport layer between the transparent conductive oxide (TCO) electrode (e.g., ITO) and the perovskite absorber layer.

Caption: Energy level alignment in an inverted perovskite solar cell with a this compound HTL.

Experimental Workflow for Characterizing this compound Thin Films

The logical flow for comprehensive characterization of the electronic properties of a this compound thin film is outlined below.

Caption: Logical workflow for the electronic characterization of this compound thin films.

References

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. Ultraviolet Photoelectron Spectroscopy Techniques | Kratos [kratos.com]

- 4. researchgate.net [researchgate.net]

- 5. Ultraviolet Photoelectron Spectroscopy:Practical Aspects and Best Practices | Universal Lab Blog [universallab.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds [jove.com]

- 8. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. rsl.eng.usf.edu [rsl.eng.usf.edu]

- 12. Inverse Photoemission Spectroscopy (IPES) | Kratos Analytical [kratos.com]

- 13. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]

Unveiling the Core Mechanism of Hole Transport in Ph-4PACz: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts of Hole Transport in Ph-4PACz

The mechanism of hole transport in this compound is intrinsically linked to its molecular structure and the morphology of the thin film it forms. As an amorphous organic semiconductor, charge transport does not occur through well-defined energy bands as in crystalline inorganic semiconductors. Instead, hole transport is governed by a hopping mechanism between localized states.

The key features influencing hole transport in this compound are:

-

Carbazole (B46965) Core: The nitrogen-containing carbazole moiety is the primary site for hole localization and transport. The π-conjugated system of the carbazole allows for the delocalization of positive charge (holes).

-

Amorphous Nature: this compound is designed to be amorphous, which prevents the formation of grain boundaries that can act as traps for charge carriers, thus promoting more uniform charge transport.[1]

-

Intermolecular Interactions: The presence of rotatory phenyl groups in this compound is intended to increase steric hindrance and reduce strong intermolecular π-π stacking.[1] This leads to a disordered molecular packing, characteristic of amorphous materials, where hole transport occurs via hopping between adjacent carbazole units.

-

Dipole Moment: this compound possesses a large dipole moment (2.32 D), which can influence the energy level alignment at the interface with other layers in a device, facilitating efficient hole injection and extraction.[1]

-

Energy Levels: The electron-withdrawing nature of the phenyl groups lowers the electron density on the carbazole core, resulting in a deeper Highest Occupied Molecular Orbital (HOMO) and Fermi level compared to its methylated counterpart, Me-4PACz.[1] This tailored energy level structure is crucial for creating an energetically favorable pathway for holes from the active layer to the electrode.

Data Presentation

Due to the limited availability of direct quantitative hole transport data for this compound, this section presents a summary of its known properties and comparative data from closely related carbazole-based self-assembled monolayers.

Table 1: Key Properties of this compound

| Property | Value/Description | Reference |

| Chemical Name | (4-(3,6-diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid | [1] |

| Molecular Formula | C28H26NO3P | |

| Molecular Weight | 455.49 g/mol | |

| Morphology | Amorphous | [1] |

| Dipole Moment | 2.32 D | [1] |

| Function | Hole Transport Layer (HTL), Self-Assembled Monolayer (SAM) | [1] |

| Key Structural Features | Carbazole core, Phenyl substitutions, Butylphosphonic acid anchor | [1] |

Table 2: Hole Mobility of Related Carbazole-Based Self-Assembled Monolayers (Measured by SCLC)

| Material | Hole Mobility (cm²/Vs) | Device Architecture for Measurement | Reference |

| Me-4PACz/BPPA (co-assembled) | Not explicitly quantified, but noted to be improved | NiOx/HTL/Perovskite/Electron Transport Layer/Metal | [2] |

| 4PACz | Not explicitly quantified, SCLC curve provided | Hole-only device | [3] |

| Br-2PACz | Not explicitly quantified, used as HTL in high-efficiency cells | ITO/HTL/Perovskite/Electron Transport Layer/Metal | [4] |

| 2PACz | Not explicitly quantified, used as HTL in high-efficiency cells | ITO/HTL/Perovskite/Electron Transport Layer/Metal | [4] |

Note: The data in Table 2 is for materials structurally similar to this compound and is provided for context. The exact hole mobility of this compound is expected to be within a similar order of magnitude but has not been reported.

Experimental Protocols

The most common and relevant experimental technique for determining the hole mobility in materials like this compound is the Space-Charge Limited Current (SCLC) method.

Detailed Methodology for SCLC Measurement

1. Device Fabrication (Hole-Only Device):

-

Substrate Preparation: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15-20 minutes to improve the work function and ensure a clean, hydrophilic surface.

-

HTL Deposition: A solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol) at a low concentration (typically 0.1 to 1 mM). The solution is then spin-coated onto the prepared ITO substrate. This is followed by an annealing step to promote the formation of the self-assembled monolayer.

-

Active Layer Deposition (Optional but recommended for thicker films): For a reliable SCLC measurement, a thicker layer of the hole-transporting material is often required than what a monolayer can provide. In such cases, a blend of this compound with a polymer or a thicker film of a related, soluble carbazole derivative is deposited on top of the SAM.

-

Top Electrode Deposition: A high work function metal, such as Gold (Au) or Molybdenum Oxide/Gold (MoO₃/Au), is thermally evaporated on top of the organic layer to create the top contact. The use of a high work function metal ensures an ohmic contact for hole injection.

2. SCLC Measurement:

-

The current density-voltage (J-V) characteristics of the fabricated hole-only device (ITO/Ph-4PACz/Au) are measured in the dark using a source meter.

-

The voltage is swept from 0 V to a sufficiently high voltage to observe the different conduction regimes.

-

The resulting J-V curve is plotted on a log-log scale.

3. Data Analysis (Mott-Gurney Law):

-

At low voltages, the J-V curve should exhibit a linear relationship (J ∝ V), which corresponds to the ohmic regime.

-

As the voltage increases, the current transitions to the space-charge limited regime, where the current density is described by the Mott-Gurney law for a trap-free semiconductor:

-

**J = (9/8) * ε₀ * εᵣ * μ * (V²/d³) **

-

Where:

-

J is the current density

-

ε₀ is the permittivity of free space

-

εᵣ is the relative permittivity of the material

-

μ is the charge carrier mobility (hole mobility in this case)

-

V is the applied voltage

-

d is the thickness of the organic layer

-

-

-

By fitting the quadratic region of the J-V curve (where J ∝ V²) to the Mott-Gurney equation, the hole mobility (μ) can be extracted.

Mandatory Visualization

Caption: Chemical Structure of this compound.

Caption: Hole Hopping in this compound.

Caption: SCLC Measurement Workflow.

References

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Electron-Withdrawing Groups in Carbazole-Based Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and impact of electron-withdrawing groups (EWGs) on the properties and performance of carbazole-based self-assembled monolayers (SAMs). Carbazole (B46965) derivatives are pivotal in the development of advanced materials for organic electronics, photovoltaics, and biosensors due to their excellent hole-transporting properties and thermal and chemical stability. The introduction of EWGs onto the carbazole core allows for the fine-tuning of the electronic properties of these materials, enabling precise control over interfacial characteristics and device performance.

Core Concepts: The Role of Electron-Withdrawing Groups

Carbazole is an electron-rich aromatic heterocycle, making it an excellent hole-transporting material. The incorporation of EWGs, such as halogen atoms (F, Cl, Br), cyano (-CN), nitro (-NO2), and trifluoromethyl (-CF3) groups, at various positions on the carbazole moiety profoundly influences its electronic structure. This strategic functionalization allows for the modulation of key parameters including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the work function of the underlying substrate, and the overall charge injection/extraction efficiency at interfaces.

The primary effects of incorporating EWGs into carbazole-based SAMs are:

-

Lowering of HOMO and LUMO Energy Levels: EWGs stabilize the frontier molecular orbitals, leading to a decrease in both HOMO and LUMO energy levels. This is crucial for achieving better energy level alignment with adjacent layers in electronic devices, thereby facilitating more efficient charge transfer and reducing energy loss.

-

Tuning of Work Function: The dipole moment of the SAM molecule significantly influences the work function of the substrate it is assembled on. EWGs increase the dipole moment of the carbazole molecule, which in turn can increase the work function of the underlying electrode. This is particularly beneficial for improving hole injection in organic light-emitting diodes (OLEDs) and hole extraction in organic photovoltaic (OPV) devices.

-

Enhanced Intermolecular Interactions: The presence of polar EWGs can lead to stronger intermolecular interactions within the SAM, potentially resulting in more ordered and densely packed monolayers. This can improve the stability and charge transport properties of the SAM.

-

Improved Device Performance: By optimizing the energy level alignment and interfacial properties, carbazole-based SAMs with EWGs have been shown to enhance the efficiency, stability, and reproducibility of various organic electronic devices, including perovskite solar cells (PSCs) and organic thin-film transistors (OTFTs).

Quantitative Data Summary

The following tables summarize key quantitative data extracted from the literature on the effects of various electron-withdrawing groups on the properties of carbazole-based SAMs.

Table 1: Work Function Modification of Substrates by Carbazole-Based SAMs with Electron-Withdrawing Groups

| Carbazole Derivative | Anchoring Group | Substrate | Work Function (eV) of Bare Substrate | Work Function (eV) of Modified Substrate | Reference |

| 2PACz | Phosphonic Acid | ITO | ~4.7 | 4.9 - 5.1 | |

| Br-2PACz | Phosphonic Acid | ITO | ~4.7 | 5.2 | |

| MeO-2PACz (reference) | Phosphonic Acid | ITO | ~4.7 | 4.8 - 5.0 | |

| Br-2SCz | Thiol | Au | ~5.1 | 5.48 | |

| 2SCz (unsubstituted) | Thiol | Au | ~5.1 | 4.86 | |

| tBu-2SCz (electron-donating) | Thiol | Au | ~5.1 | 4.52 | |

| 1Cl-2PACz | Phosphonic Acid | ITO | Not specified | Not specified | |

| 1Br-2PACz | Phosphonic Acid | ITO | Not specified | Not specified | |

| 1I-2PACz | Phosphonic Acid | ITO | Not specified | Not specified | |

| 1CF3-2PACz | Phosphonic Acid | ITO | Not specified | Not specified |

Table 2: HOMO and LUMO Energy Levels of Carbazole Derivatives with Electron-Withdrawing Groups

| Carbazole Derivative | HOMO (eV) | LUMO (eV) | Method | Reference |

| 2PACz | -5.5 | -2.1 | CV | |

| Br-2PACz | -5.7 | -2.2 | CV | |

| C-Ph-Cbz | Not specified | -2.33 | CV | |

| C-Py-Cbz | Not specified | -2.38 | CV | |

| C-Pm-Cbz | Not specified | -2.44 | CV |

Table 3: Contact Angle Measurements of Carbazole-Based SAMs

| Carbazole Derivative | Substrate | Water Contact Angle (°) | Reference |

| Bare Au | Au | 68 ± 11 | |

| -CH3 terminated SAM (hydrophobic ref.) | Au | 97 ± 2 | |

| -COOH terminated SAM (hydrophilic ref.) | Au | 35 ± 4 | |

| -OH terminated SAM (hydrophilic ref.) | Au | 49 ± 3 |

Experimental Protocols

This section outlines detailed methodologies for key experiments involved in the synthesis, fabrication, and characterization of carbazole-based SAMs with electron-withdrawing groups.

Synthesis of [2-(3,6-Dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz)

This protocol is adapted from established literature procedures for the synthesis of carbazole-based phosphonic acids.

Step 1: N-Alkylation of 3,6-Dibromocarbazole (B31536)

-

To a solution of 3,6-dibromocarbazole in a suitable aprotic solvent (e.g., N,N-dimethylformamide - DMF), add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 1-2 hours until the deprotonation is complete.

-

Add 1-bromo-2-chloroethane (B52838) or a similar alkylating agent dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight or heat to 60-80 °C for several hours to drive the reaction to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 9-(2-bromoethyl)-3,6-dibromo-9H-carbazole.

Step 2: Arbuzov Reaction

-

Heat a mixture of 9-(2-bromoethyl)-3,6-dibromo-9H-carbazole and an excess of triethyl phosphite (B83602) at 150-160 °C under an inert atmosphere for several hours.

-

Monitor the reaction by TLC or 1H NMR spectroscopy.

-

After the reaction is complete, remove the excess triethyl phosphite by vacuum distillation.

-

The resulting crude diethyl [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonate is often used in the next step without further purification.

Step 3: Hydrolysis to Phosphonic Acid

-

Dissolve the crude diethyl [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonate in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl3).

-

Add an excess of bromotrimethylsilane (B50905) (TMSBr) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the solvent and excess TMSBr under reduced pressure.

-

Add methanol (B129727) to the residue and stir for 1-2 hours to complete the hydrolysis.

-

Remove the methanol under reduced pressure to yield the final product, [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid, as a solid.

-

The product can be further purified by recrystallization if necessary.

Formation of Carbazole-Based SAMs on Indium Tin Oxide (ITO)

-

Substrate Cleaning:

-

Sequentially sonicate the ITO-coated glass substrates in a series of solvents: detergent solution, deionized water, acetone, and isopropanol (B130326) (15 minutes each).

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for 15-20 minutes immediately before SAM deposition to remove any remaining organic contaminants and to hydroxylate the surface.

-

-

SAM Deposition:

-

Prepare a dilute solution (e.g., 0.1-1 mM) of the carbazole-based phosphonic acid in a suitable solvent (e.g., isopropanol, ethanol, or a mixture of solvents).

-

Immerse the cleaned ITO substrates in the solution for a specified period (typically 12-24 hours) at room temperature.

-

Alternatively, deposit the SAM by spin-coating the solution onto the ITO substrate.

-

-

Rinsing and Annealing:

-

After immersion, rinse the substrates thoroughly with the pure solvent to remove any physisorbed molecules.

-

Dry the substrates with a stream of nitrogen gas.

-

Anneal the SAM-modified substrates at a moderate temperature (e.g., 100-150 °C) for a short period (e.g., 10-30 minutes) to promote ordering and remove residual solvent.

-

Characterization Techniques

-

Place the SAM-modified substrate on the sample stage of a contact angle goniometer.

-

Dispense a small droplet (typically 1-5 µL) of deionized water onto the surface using a microsyringe.

-

Capture a high-resolution image of the droplet at the liquid-solid interface.

-

Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.

-

Perform measurements at multiple locations on the substrate to ensure reproducibility and obtain an average contact angle.

-

Place the SAM-modified substrate in the ultra-high vacuum (UHV) chamber of an XPS instrument.

-

Irradiate the sample surface with a monochromatic X-ray source (e.g., Al Kα).

-

Analyze the kinetic energy of the emitted photoelectrons using a hemispherical electron energy analyzer.

-

Acquire survey scans to identify the elemental composition of the surface.

-

Acquire high-resolution scans of specific elemental regions (e.g., C 1s, N 1s, P 2p, Br 3d) to determine the chemical states and bonding environments of the atoms in the SAM.

-

Use appropriate software to perform peak fitting and quantification of the elemental composition.

-

Place the SAM-modified substrate in the UHV chamber of a UPS instrument.

-

Irradiate the sample with a UV light source (e.g., He I).

-

Apply a negative bias to the sample to overcome the work function of the analyzer.

-

Measure the kinetic energy of the emitted photoelectrons.

-

The work function (Φ) of the sample can be determined from the secondary electron cutoff (SEC) in the UPS spectrum using the equation: Φ = hν - (E_Fermi - E_cutoff), where hν is the photon energy, E_Fermi is the Fermi energy, and E_cutoff is the kinetic energy at the SEC.

-

Set up a three-electrode electrochemical cell containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Prepare a solution of the carbazole derivative in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).

-

Degas the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

-

Scan the potential of the working electrode linearly with time and record the resulting current.

-

From the cyclic voltammogram, determine the onset oxidation potential (E_ox) and/or onset reduction potential (E_red).

-

Estimate the HOMO and LUMO energy levels using empirical formulas, for example: HOMO = - (E_ox - E_Fc/Fc+ + 4.8) eV, where E_Fc/Fc+ is the potential of the ferrocene/ferrocenium redox couple used as an internal standard.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of electron-withdrawing groups in carbazole-based SAMs.

Caption: Experimental workflow for carbazole-based SAMs.

Caption: Effect of EWGs on carbazole SAM properties.

Caption: Logic flow from EWG to device efficiency.

Unraveling the Impact of Steric Hindrance in Ph-4PACz Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the steric hindrance effects in (4-(3,6-diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid (Ph-4PACz), a self-assembled monolayer (SAM) molecule pivotal in the advancement of high-efficiency perovskite solar cells. By introducing bulky phenyl substituents onto the carbazole (B46965) core, this compound exhibits unique structural and electronic properties that mitigate intermolecular interactions and influence film morphology. This guide delves into the quantitative structural parameters, photophysical characteristics, and a detailed synthesis protocol for this compound, offering a foundational resource for researchers in organic electronics and materials science.

Introduction

This compound is a carbazole-based derivative featuring a phosphonic acid anchoring group, designed for application as a hole transport layer (HTL) in inverted p-i-n perovskite solar cells. A key design feature of this compound is the incorporation of phenyl groups at the 3 and 6 positions of the carbazole moiety. These bulky substituents introduce significant steric hindrance, which plays a crucial role in preventing the strong π–π stacking interactions that can lead to molecular aggregation. This results in the formation of a more uniform and amorphous thin film, a desirable characteristic for efficient charge transport and device stability. The rotatory nature of these phenyl groups is a key factor in diminishing intermolecular interactions.[1]

The steric effects, combined with the electron-withdrawing nature of the phenyl groups, modulate the electronic landscape of the molecule. This leads to a deeper Highest Occupied Molecular Orbital (HOMO) and Fermi level in this compound compared to its methylated counterpart, Me-4PACz.[1] This tailored electronic structure improves the band alignment at the HTL/perovskite interface, minimizing energy loss and contributing to higher open-circuit voltages in solar cell devices.[1]

Molecular Structure and Steric Hindrance

The defining characteristic of this compound is the steric hindrance induced by the two phenyl rings attached to the carbazole core. This steric strain forces a twisted conformation, significantly influencing the molecule's packing behavior in the solid state and its electronic properties.

Quantitative Structural Data

Computational studies, specifically Density Functional Theory (DFT) calculations, are instrumental in quantifying the steric effects within the this compound molecule. A key parameter is the dihedral angle between the plane of the phenyl substituents and the plane of the carbazole core. While specific DFT calculations for this compound are not publicly available, analysis of similar 3,6-disubstituted carbazole derivatives provides insight into the expected molecular geometry. For instance, in a related 2-nitro-3-phenyl-9H-carbazole, the dihedral angle between the carbazole ring system and the attached phenyl ring is reported to be significant.[2] For this compound, it is this enhanced dihedral angle that contributes to its amorphous nature.[1]

A comparative analysis with Me-4PACz, which has less bulky methyl groups, highlights the impact of the phenyl substituents. The increased steric demand of the phenyl groups in this compound is the primary reason for its amorphous film formation, in contrast to the more crystalline nature of Me-4PACz films.[1]

Table 1: Comparative Properties of this compound and Me-4PACz

| Property | This compound | Me-4PACz | Reference(s) |

| Substituents | Phenyl | Methyl | [1] |

| Dipole Moment | 2.32 D | 1.44 D | [3] |

| Film Morphology | Amorphous | Crystalline | [1] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 3,6-dibromo-9H-carbazole. The following is a generalized protocol based on established synthetic routes for similar carbazole-based phosphonic acids.

Experimental Protocol: Synthesis of (4-(3,6-diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid

Step 1: Suzuki Coupling to introduce Phenyl Groups

-

To a solution of 3,6-dibromo-9H-carbazole in a suitable solvent (e.g., toluene (B28343) or dioxane), add phenylboronic acid (2.2 equivalents) and a palladium catalyst such as Pd(PPh₃)₄.

-

Add an aqueous solution of a base, typically sodium carbonate or potassium carbonate.

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture, and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain 3,6-diphenyl-9H-carbazole.

Step 2: N-Alkylation with a Butyl Bromide Linker

-

Dissolve 3,6-diphenyl-9H-carbazole in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

-

Add a strong base, for instance, sodium hydride (NaH), portion-wise at 0 °C and stir for 30 minutes.

-

Add 1-bromo-4-chlorobutane (B103958) or a similar alkylating agent and allow the reaction to proceed at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 9-(4-bromobutyl)-3,6-diphenyl-9H-carbazole.

Step 3: Arbuzov Reaction to Introduce the Phosphonate (B1237965) Group

-

Heat the purified 9-(4-bromobutyl)-3,6-diphenyl-9H-carbazole in an excess of triethyl phosphite (B83602) at a high temperature (typically 150-160 °C) under an inert atmosphere.[4]

-

The reaction is typically run neat (without solvent) and monitored by TLC.

-

After the reaction is complete, remove the excess triethyl phosphite by vacuum distillation to yield the diethyl phosphonate ester.[4]

Step 4: Hydrolysis to the Phosphonic Acid

-

Dissolve the diethyl phosphonate ester in a suitable solvent like dichloromethane (B109758) (DCM).

-

Add an excess of bromotrimethylsilane (B50905) (TMSBr) and stir the mixture at room temperature for 24 hours.[4]

-

Quench the reaction by the slow addition of methanol, followed by water, which will lead to the precipitation of the final product, (4-(3,6-diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid (this compound).[4]

-

Filter the solid, wash with water and a non-polar organic solvent (e.g., hexane), and dry under vacuum.

Caption: Synthetic pathway for this compound molecule.

Experimental Characterization

A suite of analytical techniques is employed to confirm the structure and purity of the synthesized this compound and to characterize its properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent such as DMSO-d₆.

-

Instrumentation: Record ¹H, ¹³C, and ³¹P NMR spectra on a 400 MHz or higher field spectrometer.

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The characteristic peaks for the aromatic protons on the carbazole and phenyl rings, the aliphatic protons of the butyl chain, and the phosphorus signal will confirm the molecular structure. The integration of the proton signals should be consistent with the number of protons in the molecule.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive evidence for the molecular structure and the precise dihedral angles defining the steric hindrance.

Protocol:

-

Crystal Growth: Grow single crystals of a this compound derivative suitable for X-ray diffraction, for example, by slow evaporation from a solution.

-

Data Collection: Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine bond lengths, bond angles, and, most importantly, the dihedral angles between the phenyl rings and the carbazole core. For similar structures, such as 2-nitro-3-phenyl-9H-carbazole, this technique has been successfully used to determine these parameters.[2]

Impact on Device Performance

The steric hindrance in this compound directly translates to improved performance in perovskite solar cells.

-

Enhanced Open-Circuit Voltage (Voc): The amorphous nature of the this compound film and its favorable energy level alignment lead to a high Voc of up to 1.2 V in perovskite solar cells.[1]

-

High Power Conversion Efficiency (PCE): Devices utilizing this compound as the hole transport layer have demonstrated impressive PCEs, reaching 24.61% for large-area (1 cm²) cells.[1]

-

Improved Film Formation: The use of this compound as a SAM promotes the formation of a conformal perovskite film with minimal voids at the buried interface, which is crucial for efficient charge extraction and reduced non-radiative recombination.[1]

Caption: Influence of steric hindrance on device performance.

Conclusion

The strategic introduction of steric hindrance in this compound molecules through the incorporation of phenyl groups is a powerful design principle for developing high-performance hole transport materials. This technical guide has outlined the fundamental concepts, provided a generalized synthesis protocol, and detailed the characterization methods necessary to understand and exploit these effects. The resulting amorphous film morphology and favorable electronic properties of this compound lead to significant improvements in the efficiency and open-circuit voltage of perovskite solar cells. Further research focusing on precise control over dihedral angles and the exploration of other bulky substituents will continue to drive innovation in the field of organic electronics.

References

- 1. benchchem.com [benchchem.com]

- 2. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer age ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05960F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Fundamental Principles of Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles of self-assembled monolayers (SAMs). It covers their spontaneous formation, structural characteristics, and the key experimental techniques used for their characterization. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize or are looking to implement SAMs in their work, such as in the development of biosensors, drug delivery systems, and functionalized biomaterials.[1][2][3][4]

Introduction to Self-Assembled Monolayers

Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form as a single layer of molecules on a solid surface.[5][6][7] The process is driven by the specific affinity of a "head group" in the molecule for the substrate, leading to chemisorption, and is stabilized by intermolecular interactions between adjacent molecules.[7][8] This bottom-up approach to surface modification allows for precise control over the physicochemical properties of surfaces at the nanoscale, including wettability, adhesion, and biocompatibility.[1][9]

The constituent molecules of a SAM typically possess three key components:

-

Anchor or Head Group: This functional group has a strong, specific affinity for a particular substrate, anchoring the molecule to the surface. Common examples include thiols (-SH) for noble metal surfaces like gold, and silanes for hydroxylated surfaces such as silicon oxide.[5][6]

-

Spacer or Linker: This is often an alkyl chain that provides structural integrity to the monolayer. Van der Waals forces between adjacent chains contribute significantly to the ordering and packing density of the SAM.[6][10]

-

Terminal Group: This is the functional group at the outer surface of the monolayer, which dictates the interfacial properties of the SAM. By varying the terminal group, the surface can be tailored for specific applications.[6]

The formation of SAMs is a two-step process: an initial, rapid adsorption of molecules onto the substrate, followed by a slower organization phase where the molecules arrange into a densely packed, ordered monolayer.[5]

Quantitative Data on Self-Assembled Monolayers

The properties of SAMs can be quantified to ensure reproducibility and to tailor them for specific applications. The following tables summarize key quantitative data for commonly studied SAM systems.

Table 1: Bond Energies and Structural Parameters of Common SAMs

| Head Group-Substrate | Bond Energy (kJ/mol) | Typical Packing Structure on Au(111) | Alkyl Chain Tilt Angle (from surface normal) |

| Alkanethiol-Gold | ~184 (44 kcal/mol)[11] | (√3 × √3)R30°[10] | ~30°[10] |

| Silane-Silicon Oxide | ~452[5] | Polysiloxane network | Varies with preparation |

Table 2: Film Thickness of Alkanethiol SAMs on Gold

| Alkanethiol | Number of Carbon Atoms | Theoretical Thickness (nm) | Experimental Thickness (Ellipsometry, nm) |

| 1-Dodecanethiol | 12 | ~1.7[5] | 1.25[12] |

| 1-Hexadecanethiol | 16 | - | - |

| 1-Octadecanethiol | 18 | - | 2.03[12] |

Table 3: Water Contact Angles for SAMs with Different Terminal Groups

| Terminal Group | Water Contact Angle (Advancing) | Surface Character |

| -CH₃ (Methyl) | ~110°[13] | Hydrophobic |

| -OH (Hydroxyl) | 20-50°[13][14] | Hydrophilic |

| -COOH (Carboxylic Acid) | 25-50°[13][14] | Hydrophilic |

| -NH₂ (Amine) | - | Hydrophilic |

Experimental Protocols

Detailed and consistent experimental procedures are crucial for the formation of high-quality, well-ordered SAMs.

Preparation of Alkanethiol SAMs on Gold Substrates

This protocol is adapted from established methodologies for generating high-quality thiol-based SAMs on gold.[15]

Materials and Equipment:

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

Alkanethiol compound

-

Absolute ethanol (B145695) (200 proof)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Deionized water

-

Clean glass or polypropylene (B1209903) containers with sealable caps

-

Tweezers

-

Dry nitrogen gas source

-

Sonicator

Procedure:

-

Substrate Cleaning:

-

Immediately before use, immerse the gold substrates in Piranha solution for 1-5 minutes. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Thoroughly rinse the substrates with deionized water, followed by absolute ethanol.[5]

-

Dry the substrates under a gentle stream of dry nitrogen gas.[5]

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of the alkanethiol in absolute ethanol. For mixed SAMs, prepare individual stock solutions and then mix them in the desired ratio.

-

-

Self-Assembly:

-

Place the clean, dry gold substrates in individual containers.

-

Immerse the substrates in the thiol solution.

-

To minimize oxidation, reduce the headspace above the solution and backfill the container with an inert gas like nitrogen before sealing.

-

Allow the self-assembly to proceed for 24-48 hours. Longer immersion times generally lead to more ordered monolayers.[15]

-

-

Termination and Rinsing:

-

Remove the substrates from the thiol solution using clean tweezers.

-

Rinse the SAM-coated substrates thoroughly with absolute ethanol to remove any non-chemisorbed molecules.[5]

-

For certain functional groups, a sonication step in fresh ethanol for 1-3 minutes can help remove physisorbed molecules.

-

Dry the substrates again under a stream of dry nitrogen.

-

-

Storage:

-

Store the prepared SAMs in a clean, dry environment, such as a petri dish or desiccator, to prevent contamination.[15]

-

Characterization Techniques

This technique measures the wettability of the SAM surface, which is determined by the terminal functional group.

Procedure:

-

Place the SAM-coated substrate on the goniometer stage.

-

Using a high-precision syringe, dispense a small droplet (typically a few microliters) of a probe liquid (e.g., deionized water) onto the surface.

-

Capture an image of the droplet at the solid-liquid-vapor interface.

-

Software is used to measure the angle between the substrate surface and the tangent of the droplet at the point of contact. This is the static contact angle.

-

For more detailed analysis, advancing and receding contact angles can be measured by slowly adding or removing liquid from the droplet.[16]

Ellipsometry is a non-destructive optical technique used to determine the thickness of the SAM.

Procedure:

-

A beam of polarized light is reflected off the surface of the SAM-coated substrate.

-

The change in polarization of the reflected light is measured by a detector.

-

By fitting the experimental data to an optical model, the thickness and refractive index of the monolayer can be determined.

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms within the SAM.[17]

Procedure:

-

The SAM sample is placed in an ultra-high vacuum chamber.

-

The surface is irradiated with X-rays, causing the emission of photoelectrons.

-

An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

-

From the kinetic energy, the binding energy of the electrons can be calculated, which is characteristic of a specific element and its chemical environment.

-

Angle-resolved XPS (ARXPS) can be used to obtain depth-profiling information and determine the orientation of the molecules within the SAM.[18]

AFM provides topographical images of the SAM surface at the nanoscale, allowing for the visualization of monolayer packing, domains, and defects.

Procedure:

-

A sharp tip (nominal radius < 10 nm) mounted on a flexible cantilever is scanned across the SAM surface.[5]

-

Forces between the tip and the surface cause the cantilever to deflect.

-

A laser beam is reflected off the back of the cantilever onto a photodiode to measure the deflection.

-

In tapping mode, the cantilever is oscillated near its resonance frequency, and changes in the oscillation amplitude are used to map the surface topography.

-

Imaging is typically performed with a slow scan rate (0.5-1.0 Hz) to ensure high-fidelity imaging.[5]

Visualizations of Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key processes and concepts related to self-assembled monolayers.

Caption: Experimental workflow for the preparation and characterization of alkanethiol SAMs on gold.

Caption: Logical diagram of factors influencing the quality of self-assembled monolayers.

Caption: Workflow for a SAM-based biosensor for analyte detection.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Gold film surface preparation for self-assembled monolayer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tools.thermofisher.cn [tools.thermofisher.cn]

- 9. GraphViz Examples and Tutorial [graphs.grevian.org]

- 10. Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111) [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 13. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of wettability and surface functional groups on protein adsorption and cell adhesion using well-defined mixed self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. users.aalto.fi [users.aalto.fi]

- 17. eag.com [eag.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

spin-coating parameters for Ph-4PACz films

An Application Note on the Spin-Coating Deposition of Ph-4PACz Films for Optoelectronic Applications

This document provides detailed protocols and application notes for the deposition of high-quality this compound (4-(3,6-diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid) thin films using the spin-coating technique. These guidelines are intended for researchers, scientists, and professionals in drug development and materials science engaged in the fabrication of optoelectronic devices, such as perovskite solar cells, where this compound serves as an efficient hole transport layer (HTL).

Introduction to this compound

This compound is a carbazole-based self-assembled monolayer (SAM) material featuring a phosphonic acid anchoring group. This structure allows it to form a strong bond with transparent conductive oxides like Indium Tin Oxide (ITO), creating a favorable interface for efficient hole extraction from the active layer of a device. Compared to its methylated counterpart, Me-4PACz, the amorphous nature of this compound, stemming from its rotatory phenyl groups, can enhance steric hindrance and reduce intermolecular interactions. Its high dipole moment is designed to improve band alignment and minimize energy loss in perovskite solar cells.

Spin-Coating Parameters

The formation of a uniform, pinhole-free this compound film is critical for high-performance devices. The thickness and quality of the film are primarily controlled by the solution concentration and the spin-coating parameters (spin speed and duration). Due to the nature of self-assembled monolayers, the goal is to achieve a dense, uniform molecular layer rather than a thick film.

Data Presentation: Spin-Coating Parameters for Carbazole-Based SAMs

Quantitative data for a range of this compound spin-coating parameters is not extensively available in peer-reviewed literature, reflecting its relatively recent introduction. However, a typical starting point has been established. The following table summarizes known parameters for this compound and related compounds to provide a comprehensive reference.

| Compound Name | Solution Concentration | Solvent System | Spin Speed (rpm) | Spin Duration (s) | Resulting Film Properties | Reference |

| This compound | 0.1 mM | Methanol (MeOH) | 3000 | 30 | Forms an effective hole extraction layer in p-i-n perovskite solar cells. | [1] |

| This compound | 0.1 mM to 1 mM | Anhydrous Ethanol, Isopropanol (B130326) (IPA), IPA/DMF | Not Specified | Not Specified | General concentration range for solution deposition. | [1] |

| Me-4PACz | 1 mmol | Ethanol | Not Specified | Not Specified | Used for static spin-coating. | |

| 2PACz / Br-2PACz | Not Specified | Not Specified | Not Specified | Not Specified | Spin-coating did not yield a dense SAM-HTL compared to dip-coating. | [2] |

Note: The uniformity of SAMs like this compound can be challenging due to the hydrophobicity of the carbazole (B46965) head group, which may affect the wetting of subsequent layers (e.g., perovskite precursor solutions).

Experimental Protocols

This section provides a detailed methodology for the preparation and deposition of this compound films via spin-coating.

Substrate Preparation (ITO-coated Glass)

A pristine substrate surface is crucial for the formation of a high-quality SAM.

-

Initial Cleaning: Sequentially sonicate the ITO-coated glass substrates in a bath of laboratory-grade detergent (e.g., 2% Hellmanex solution), deionized water, acetone, and isopropanol (IPA) for 15 minutes each.

-

Drying: Dry the substrates using a stream of filtered nitrogen or compressed air.

-

Surface Activation: Immediately before deposition, treat the substrates with UV-Ozone for 15-20 minutes to remove organic residues and activate the surface, rendering it more hydrophilic. This step is critical for ensuring strong binding of the phosphonic acid group.

Solution Preparation

-

Solvent Selection: Anhydrous solvents are recommended to prevent unwanted reactions or film inhomogeneities. Methanol, ethanol, and isopropanol are commonly used.

-

Concentration: Prepare a this compound solution with a concentration between 0.1 mM and 1.0 mM. A typical starting concentration is 0.1 mM in anhydrous methanol.

-

Dissolution: Ensure the this compound is fully dissolved in the solvent. Gentle heating or brief sonication may be used to aid dissolution, but ensure the solution returns to room temperature before use.

-

Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities that could cause defects in the film.

Spin-Coating Protocol

The spin-coating process should be carried out in a controlled environment, such as a nitrogen-filled glovebox, to minimize exposure to ambient moisture and oxygen.

-

Substrate Mounting: Secure the cleaned and activated ITO substrate onto the spin coater chuck. Ensure it is centered to promote uniform coating.

-

Solution Dispensing (Static Method):

-

Dispense a sufficient volume of the this compound solution (e.g., 50-100 µL) onto the center of the static substrate to cover the entire surface.

-

Allow the solution to sit for approximately 30 seconds to facilitate the initial self-assembly and binding of the phosphonic acid groups to the ITO surface.

-

-

Spinning:

-

Start the spin coater. A typical two-stage process can be effective.

-

Stage 1 (Spread): Ramp up to a low speed (e.g., 500 rpm) for 5-10 seconds to evenly spread the solution across the substrate.

-

Stage 2 (Thinning): Ramp up to the final speed (e.g., 3000 rpm) and hold for 30 seconds to thin the film and evaporate the solvent.

-

-

Post-Spin Rinse (Optional but Recommended):

-

After the spin cycle, while the substrate is still spinning at a low speed (or after stopping and restarting at a low speed), dispense a small amount of the pure solvent (e.g., IPA) onto the substrate.

-

Spin at a high speed (e.g., 4000 rpm) for another 20-30 seconds. This step removes any unbound this compound molecules (physisorbed layers), leaving a more uniform monolayer.

-

-

Annealing:

-

Transfer the coated substrate to a hotplate and anneal at a low temperature, typically between 100°C and 150°C, for 5-10 minutes. This step helps to remove residual solvent and can improve the ordering of the monolayer.

-

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for fabricating a this compound thin film.

Caption: Workflow for this compound film deposition.

Parameter Relationships Diagram

This diagram illustrates the general relationship between key spin-coating parameters and the resulting film thickness for solution-processed thin films.

References

Application Notes and Protocols for Ph-4PACz in p-i-n Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the self-assembled monolayer (SAM) Ph-4PACz as a hole transport layer (HTL) in high-performance p-i-n perovskite solar cells (PSCs).

Introduction to this compound

This compound, or (4-(3,6-diphenyl-9H-carbazol-9-yl) butyl)phosphonic acid, is a carbazole-based self-assembled monolayer material that has demonstrated exceptional performance as a hole-selective contact in inverted p-i-n perovskite solar cells[1][2]. Its unique molecular structure, featuring a rotatory phenyl group, enhances steric hindrance and reduces intermolecular interactions, leading to an amorphous nature[1]. This amorphous quality, combined with a large dipole moment of 2.32 D, contributes to the formation of a high-quality interface with the perovskite active layer[1].

Key advantages of using this compound include:

-

Improved Band Alignment: The high polarity of this compound facilitates better energy level alignment between the transparent conductive oxide (TCO) and the perovskite layer, minimizing energy loss[1][3].

-

Reduced Non-radiative Recombination: The formation of a smooth and conformal interface with the perovskite film leads to lower exciton (B1674681) binding energy and fast hot-carrier extraction, which in turn suppresses non-radiative recombination[1].

-

High Power Conversion Efficiencies (PCEs): Devices incorporating this compound have achieved impressive PCEs, with large-area (1 cm²) cells reaching up to 24.61%[1].

-

High Open-Circuit Voltage (Voc): The excellent interfacial properties contribute to achieving high open-circuit voltages, as high as 1.2 V for perovskites with a 1.55 eV bandgap[1][3].

-

Solution Processability: this compound can be conveniently deposited via solution-based methods at low concentrations, making it a viable alternative to commonly used HTLs like PEDOT:PSS[1].

Device Architecture and Mechanism

In a p-i-n perovskite solar cell, the this compound layer is deposited directly onto the transparent conductive oxide (e.g., Indium Tin Oxide - ITO or Fluorine-doped Tin Oxide - FTO). It forms a self-assembled monolayer that serves as the hole transport layer (p-type contact). The subsequent layers include the intrinsic perovskite absorber layer (i), an electron transport layer (n-type contact), and a metal back contact.

The phosphonic acid group of this compound anchors the molecule to the metal oxide surface of the TCO, while the carbazole (B46965) core facilitates efficient hole extraction from the perovskite layer and blocks electrons[2][4][5]. The phenyl groups on the carbazole core reduce the electron density, deepening the HOMO and Fermi levels, which is beneficial for efficient hole transport and achieving a high Voc[1].

Quantitative Data Presentation

The performance of p-i-n perovskite solar cells utilizing this compound and related carbazole-based SAMs is summarized in the tables below.

Table 1: Performance of Perovskite Solar Cells with this compound and its Analogs

| HTL Material | Device Area (cm²) | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |

| This compound | 1.0 | - | - | - | 24.61 | [1] |

| This compound | - | 1.2 | - | - | - | [1][3] |

| Poly-4PACz | 0.0684 | - | - | - | 24.4 | [6] |

| Poly-4PACz (Module) | 25.0 | - | - | - | 20.7 | [6] |

| tBu-4PACz | - | - | - | >86 | 26.25 (26.21 certified) | [3] |

| Me-4PACz | - | - | - | ~84 | >26 | [2][4] |

| Me-4PACz with PFN-Br | - | 1.16 | - | - | >20 | [7][8][9] |

| This compound with 4MA | - | - | - | - | 23.8 | [10] |

Table 2: Stability Data for Perovskite Solar Cells with Carbazole-based SAMs

| HTL Material | Stability Test Conditions | Initial PCE (%) | PCE after Test (%) | Duration (h) | Reference |

| tBu-4PACz based device | Continuous 1-sun illumination (MPPT) | Initial | >94.7 | 500 | [3] |

| Me-4PACz based device | 1-sun operation in ambient air | Initial | 96.1 | >2400 | [3] |

| FA1-xCsxPbI3 PSC | 1-sun operation at 55°C in air | Initial | 96.5 | 1800 | [3] |

| COF-doped p-i-n device | Accelerated aging at 85°C | Initial | 81 | 978 | [3] |

| Me-4PACz with PFN-Br | Relative humidity of ~40% | Initial | T95 | >3000 | [8] |

Experimental Protocols

This section provides a detailed protocol for the fabrication of a p-i-n perovskite solar cell using this compound as the hole transport layer.

Substrate Cleaning

-

Pattern the FTO or ITO-coated glass substrates using zinc powder and 2M HCl.

-

Sequentially sonicate the substrates in a 2% Hellmanex solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

-

Dry the substrates with a nitrogen gun.

-

Treat the substrates with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface.

This compound Hole Transport Layer Deposition

-

Prepare a 0.1 mM to 1 mM solution of this compound in a suitable anhydrous solvent such as ethanol, methanol, or a mixture of isopropanol and DMF[1].

-

Deposit the this compound solution onto the cleaned substrate.

-

Spin-coat the solution at 3000 rpm for 30 seconds[1].

-

Anneal the substrate at 100°C for 10 minutes to form the self-assembled monolayer.

Note: The optimal concentration and spin-coating parameters may vary depending on the specific perovskite composition and desired layer thickness.

Perovskite Layer Deposition (Example for a mixed-cation perovskite)

-

Prepare the perovskite precursor solution. For example, a triple-cation perovskite precursor can be prepared by dissolving formamidinium iodide (FAI), lead iodide (PbI2), methylammonium (B1206745) bromide (MABr), and lead bromide (PbBr2) in a mixture of DMF and DMSO.

-

Deposit the perovskite precursor solution onto the this compound-coated substrate.

-

Spin-coat the solution in a two-step program (e.g., 1000 rpm for 10s followed by 6000 rpm for 30s).

-

During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.

-

Immediately transfer the substrate to a hotplate and anneal at 100-150°C for 30-60 minutes to crystallize the perovskite film.

Electron Transport Layer (ETL) and Electrode Deposition

-

Deposit the electron transport layer. A common choice is C60, which can be thermally evaporated to a thickness of 20-30 nm.

-

Deposit a buffer layer, such as Bathocuproine (BCP), via thermal evaporation to a thickness of 5-10 nm.

-

Finally, thermally evaporate the metal back contact (e.g., 80-100 nm of silver or gold) through a shadow mask to define the device area.

Visualizations

Experimental Workflow

References

- 1. ossila.com [ossila.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Self-assembled monolayers as hole-transporting materials for inverted perovskite solar cells - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00144J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Joule: Polycarbazolephosphonic acid as a versatile hole transport material for p-i-n perovskite cells and components - chemborun.com [chemborun.com]

- 7. [2304.13788] Resolving the Hydrophobicity of Me-4PACz Hole Transport Layer for High-Efficiency Inverted Perovskite Solar Cells [arxiv.org]

- 8. pqe.uni-stuttgart.de [pqe.uni-stuttgart.de]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Ph-4PACz as a Hole Extraction Layer in Organic Solar Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Ph-4PACz, a self-assembled monolayer (SAM) forming small molecule, as a high-performance hole extraction layer (HEL) in organic solar cells (OSCs). This compound, chemically known as (4-(3,6-diphenyl-9H-carbazol-9-yl) butyl)phosphonic acid, offers a compelling alternative to traditional HEL materials like PEDOT:PSS, leading to enhanced device efficiency and stability.

Introduction to this compound

This compound is a carbazole-based organic molecule functionalized with a phosphonic acid anchoring group. This structure allows it to form a robust, self-assembled monolayer on transparent conductive oxides, most commonly indium tin oxide (ITO). The bulky diphenyl-carbazole head group promotes amorphous packing, while the phosphonic acid group ensures strong adhesion to the ITO surface. The electron-withdrawing nature of the phenyl groups deepens the highest occupied molecular orbital (HOMO) and Fermi level of this compound, facilitating efficient hole extraction from the active layer of the organic solar cell and improving the energy level alignment at the anode interface.

Advantages of this compound as a Hole Extraction Layer

Compared to the widely used PEDOT:PSS, this compound offers several key advantages:

-

Improved Optical Transparency: this compound monolayers exhibit higher optical transmittance, allowing more light to reach the active layer and increasing the potential for higher short-circuit current densities (Jsc).

-

Enhanced Device Performance: The favorable energy level alignment and efficient hole extraction capabilities of this compound can lead to significant improvements in power conversion efficiency (PCE), primarily through increased open-circuit voltage (Voc) and fill factor (FF).

-

Superior Stability: Unlike the acidic and hygroscopic nature of PEDOT:PSS which can degrade the ITO and the active layer, this compound forms a stable and inert interface, contributing to the long-term operational stability of the OSC device.

-